
2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of pyridine and naphthyridine rings, which are known for their significant biological and chemical properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage. This method is mild and metal-free .
Another approach involves the use of ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP. This method does not require a base and allows for the formation of versatile 3-bromoimidazopyridines, which can be further transformed into other skeletons .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reagents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halides or nucleophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of imidazopyridines, while reduction with sodium borohydride can yield reduced amine derivatives.
科学的研究の応用
2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have diverse medicinal applications.
Uniqueness
2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine is unique due to its specific combination of pyridine and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H13N5 |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C18H13N5/c1-2-8-20-15(5-1)17-12-16(22-13-6-10-19-11-7-13)14-4-3-9-21-18(14)23-17/h1-12H,(H,19,21,22,23) |
InChIキー |
BWFPRKJQKQFHFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


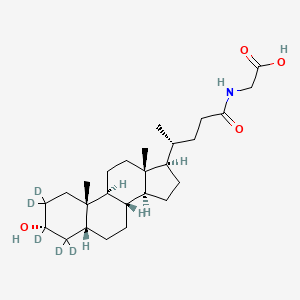
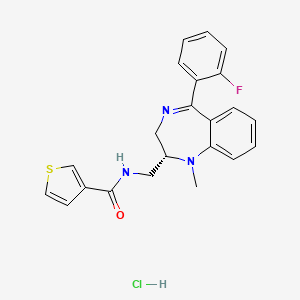
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
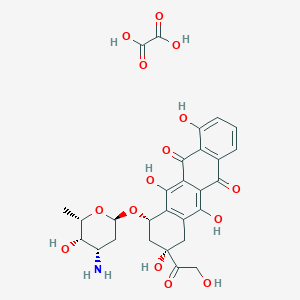
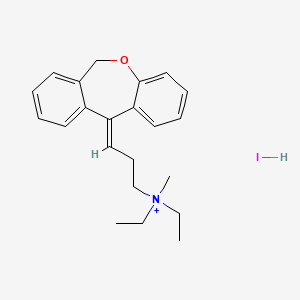
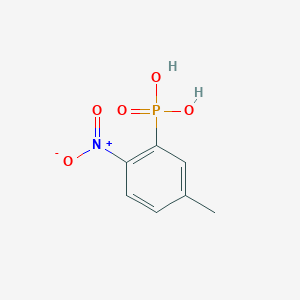
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
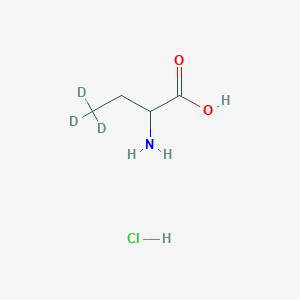

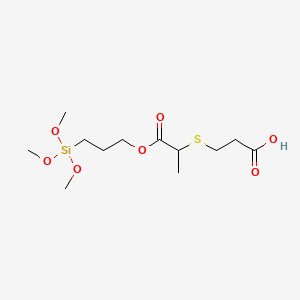
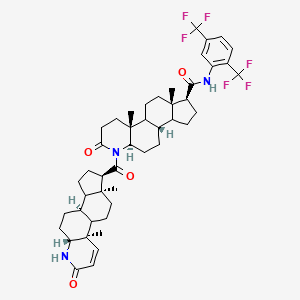

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)

